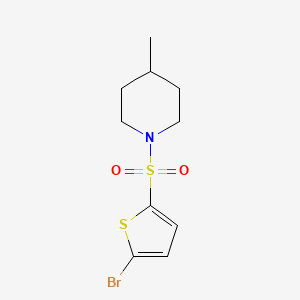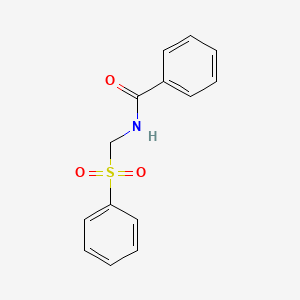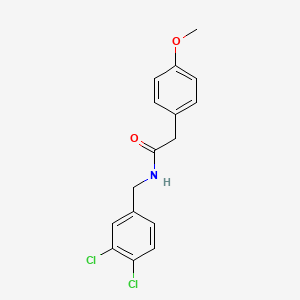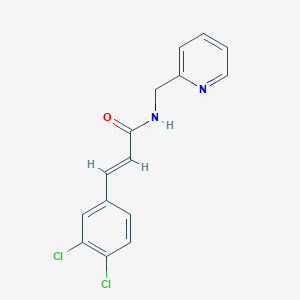
1-((5-Bromothiophen-2-yl)sulfonyl)-4-methylpiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((5-Bromothiophen-2-yl)sulfonyl)-4-methylpiperidine is a chemical compound that features a bromothiophene moiety attached to a sulfonyl group, which is further connected to a methylpiperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-((5-Bromothiophen-2-yl)sulfonyl)-4-methylpiperidine typically involves the following steps:
Bromination of Thiophene: The initial step involves the bromination of thiophene to produce 5-bromothiophene. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Sulfonylation: The bromothiophene is then subjected to sulfonylation using a sulfonyl chloride reagent, such as methanesulfonyl chloride, in the presence of a base like triethylamine.
Piperidine Coupling: The final step involves coupling the sulfonylated bromothiophene with 4-methylpiperidine under basic conditions to yield the desired compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-((5-Bromothiophen-2-yl)sulfonyl)-4-methylpiperidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the thiophene ring can be substituted with other nucleophiles through reactions such as Suzuki-Miyaura coupling.
Oxidation and Reduction: The sulfonyl group can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Electrophilic and Nucleophilic Reactions: The thiophene ring can undergo electrophilic substitution reactions due to its electron-rich nature.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Utilizes palladium catalysts and boronic acids or esters under mild conditions.
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can be used.
Major Products: The major products formed depend on the specific reactions and reagents used. For example, Suzuki-Miyaura coupling can yield various substituted thiophenes, while oxidation and reduction reactions can modify the sulfonyl group.
Scientific Research Applications
1-((5-Bromothiophen-2-yl)sulfonyl)-4-methylpiperidine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of novel materials.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of advanced materials and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 1-((5-Bromothiophen-2-yl)sulfonyl)-4-methylpiperidine involves its interaction with molecular targets and pathways. The bromothiophene moiety can engage in π-π interactions and hydrogen bonding, influencing its binding affinity and specificity. The sulfonyl group can participate in redox reactions, impacting the compound’s reactivity and stability.
Comparison with Similar Compounds
- 1-((5-Bromothiophen-2-yl)sulfonyl)-4-methoxypiperidine: Similar structure but with a methoxy group instead of a methyl group.
- 1-((5-Bromothiophen-2-yl)sulfonyl)-4-(thiophen-2-yl)piperidine: Contains an additional thiophene ring, offering different electronic properties.
- 1-((5-Bromothiophen-2-yl)sulfonyl)-4-(isobutylsulfonyl)piperidine: Features an isobutylsulfonyl group, altering its steric and electronic characteristics.
Uniqueness: 1-((5-Bromothiophen-2-yl)sulfonyl)-4-methylpiperidine is unique due to its specific combination of a bromothiophene moiety with a sulfonyl group and a methylpiperidine ring. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
1-(5-bromothiophen-2-yl)sulfonyl-4-methylpiperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNO2S2/c1-8-4-6-12(7-5-8)16(13,14)10-3-2-9(11)15-10/h2-3,8H,4-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHEPIYWIJYHOPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(S2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrNO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[4-(4-fluorophenyl)-5-propyl-1,3-thiazol-2-yl]-2-furamide](/img/structure/B5714606.png)
![3-Phenyl-5-[(4-pyridin-2-ylpiperazin-1-yl)methyl]-1,2,4-oxadiazole](/img/structure/B5714611.png)
![2-{[3-(2-thienyl)acryloyl]amino}benzamide](/img/structure/B5714622.png)
![1-[4-acetyl-1-(3,4-dimethoxyphenyl)-2,5-dimethylpyrrol-3-yl]ethanone](/img/structure/B5714627.png)
![methyl 2-[4-[(Z)-3-anilino-2-cyano-3-oxoprop-1-enyl]phenoxy]acetate](/img/structure/B5714630.png)

![2-[(2E)-2-{[1-(2-chlorobenzyl)-1H-indol-3-yl]methylidene}hydrazinyl]-1,3-benzothiazole](/img/structure/B5714636.png)
![2-[4-Methyl-6-(3-methylanilino)pyrimidin-2-yl]phenol](/img/structure/B5714653.png)
![N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B5714666.png)
![N-[(2-chlorophenyl)methyl]-1-methylbenzimidazol-5-amine](/img/structure/B5714668.png)
![4-[5-(2,3-dichlorophenyl)-2-furoyl]morpholine](/img/structure/B5714675.png)

![[(Z)-[amino(pyridin-4-yl)methylidene]amino] 2-[methyl(naphthalen-2-ylsulfonyl)amino]acetate](/img/structure/B5714696.png)

